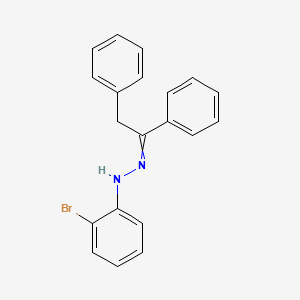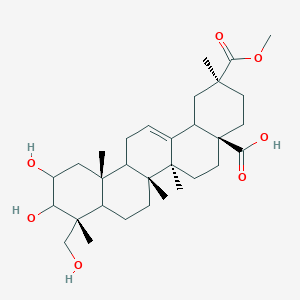
4'-C-Fluoroadenosine 5'-sulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-C-Fluoroadenosine 5’-sulfamate is a nucleoside antibiotic known for its ability to inhibit protein synthesis by binding to the ribosomes of bacteria. This compound exhibits broad-spectrum antibacterial activity and has anti-angiogenic effects. It is also known for its minimal toxicity in humans and its effectiveness against various bacterial strains, including staphylococci, streptococci, and mycobacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-C-Fluoroadenosine 5’-sulfamate can be synthesized from commercially available starting materialsThe reaction conditions typically involve the use of fluorinating agents and sulfamoylating reagents under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of 4’-C-Fluoroadenosine 5’-sulfamate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: 4’-C-Fluoroadenosine 5’-sulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine and sulfamate groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogenating agents and nucleophiles are employed for substitution reactions
Major Products: The major products formed from these reactions include various fluorinated and sulfamoylated derivatives of adenosine, which can have different biological activities and properties .
Scientific Research Applications
4’-C-Fluoroadenosine 5’-sulfamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other nucleoside analogs.
Biology: Studied for its role in inhibiting protein synthesis and its effects on bacterial growth.
Medicine: Investigated for its potential as an antimicrobial agent and its anti-angiogenic properties.
Industry: Utilized in the development of new antibiotics and other pharmaceutical compounds
Mechanism of Action
The mechanism of action of 4’-C-Fluoroadenosine 5’-sulfamate involves binding to the ribosomes of bacteria, thereby inhibiting protein synthesis. This action disrupts the growth and replication of bacterial cells. The compound targets specific molecular pathways involved in protein synthesis, making it effective against a wide range of bacterial strains .
Comparison with Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features but lacks the fluorine and sulfamate groups.
Nucleocidin: Another nucleoside antibiotic with a similar mechanism of action but different structural modifications.
Fluorinated Nucleosides: Compounds with fluorine atoms at different positions, exhibiting varying biological activities
Uniqueness: 4’-C-Fluoroadenosine 5’-sulfamate is unique due to its specific structural modifications, including the fluorine atom at the 4’ position and the sulfamate group at the 5’ position. These modifications enhance its antibacterial activity and make it a valuable compound for scientific research and pharmaceutical applications .
Properties
Molecular Formula |
C10H13FN6O6S |
|---|---|
Molecular Weight |
364.31 g/mol |
IUPAC Name |
[(2S)-5-(6-aminopurin-9-yl)-2-fluoro-3,4-dihydroxyoxolan-2-yl]methyl sulfamate |
InChI |
InChI=1S/C10H13FN6O6S/c11-10(1-22-24(13,20)21)6(19)5(18)9(23-10)17-3-16-4-7(12)14-2-15-8(4)17/h2-3,5-6,9,18-19H,1H2,(H2,12,14,15)(H2,13,20,21)/t5?,6?,9?,10-/m1/s1 |
InChI Key |
LTBCQBSAWAZBDF-XMWFRKBBSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C([C@](O3)(COS(=O)(=O)N)F)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)(COS(=O)(=O)N)F)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4'-Bipyridinium, 1,1''-[1,4-phenylenebis(methylene)]bis-, dibromide](/img/structure/B14785631.png)
![Pyrrolo[2,1-b]thiazole-7-carboxylic acid, 6-methyl-3-[2-(methylamino)-2-oxoethyl]-, 1-methylethyl ester](/img/structure/B14785632.png)
![1-[5-(3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine;hydrochloride](/img/structure/B14785638.png)




![N-[1-(2-aminopropanoyl)piperidin-3-yl]acetamide](/img/structure/B14785687.png)


![2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;(10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate;5-fluoro-1H-pyrimidine-2,4-dione](/img/structure/B14785714.png)
![Piperazine, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-[4-(benzoyloxy)benzoyl]-](/img/structure/B14785716.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-prop-2-enylpyrimidine-2,4-dione](/img/structure/B14785720.png)
